molecular formula C11H10N4O3 B12883643 [2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate CAS No. 405146-84-1

[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate

Cat. No.: B12883643
CAS No.: 405146-84-1
M. Wt: 246.22 g/mol
InChI Key: VSNKXVCGHIDQMJ-UHFFFAOYSA-N
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Description

[2-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] Acetate is a synthetic organic compound featuring a 1,2,4-triazole ring substituted with a carbamoyl group at the 4-position, linked to a phenylacetate moiety. This structure combines the bioactive 1,2,4-triazole core—known for antimicrobial, antifungal, and antitumor properties—with an ester-functionalized aromatic system. The compound’s synthesis typically involves coupling reactions between triazole derivatives and activated phenylacetate precursors, as seen in analogous procedures for Fluconazole-based compounds . Its structural uniqueness lies in the ester-carbamoyl linkage, which may influence solubility, metabolic stability, and target binding compared to other triazole derivatives.

Properties

CAS No.

405146-84-1

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C11H10N4O3/c1-8(16)18-10-5-3-2-4-9(10)11(17)14-15-6-12-13-7-15/h2-7H,1H3,(H,14,17)

InChI Key

VSNKXVCGHIDQMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NN2C=NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The triazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Acetylation of the Phenyl Group: Finally, the phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl acetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole or phenyl acetate derivatives.

Scientific Research Applications

2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs include:

  • Etaconazole and Propiconazole : Fungicidal triazoles with dichlorophenyl and dioxolane substituents. Unlike [2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate, these feature chlorinated aromatic systems and lack ester groups, enhancing their lipophilicity and persistence in agricultural applications .
  • Phenyl (3-(3,5-dimethylphenyl)-5-(3-fluorophenyl)-4H-1,2,4-triazol-4-yl)carbamate (3f) : A carbamate derivative with fluorophenyl and dimethylphenyl groups. While both compounds share a triazole-carbamoyl backbone, the acetate group in the target compound may confer faster hydrolytic degradation compared to 3f’s stable aryl substituents .

Table 1: Structural and Functional Comparison

Compound Key Substituents Functional Groups Primary Use/Activity
Target Compound Phenylacetate, carbamoyl Ester, carbamate Potential antimicrobial*
Etaconazole 2,4-Dichlorophenyl, dioxolane Chloro, ether Agricultural fungicide
Propiconazole 2,4-Dichlorophenyl, propyl dioxolane Chloro, ether Agricultural fungicide
Compound 3f 3-Fluorophenyl, 3,5-dimethylphenyl Fluorine, methyl Antimicrobial (94% yield)
Methoxyphenyl derivative 3-/4-Methoxyphenyl Methoxy, ketone Antitumor, antioxidant

*Inferred from structural analogs; specific activity data pending further studies.

Table 2: Physical and Spectral Data

Compound Melting Point (°C) Yield (%) Key Spectral Features (NMR, MS)
Target Compound N/A† N/A† Expected δ 7.3–7.5 (aryl), 2.1 (acetate)
Compound 3f 204–206 94 δ 7.32–7.45 (m, 9H, aryl), MS: m/z 383.3
Methoxyphenyl derivative 180–182‡ 75‡ δ 3.8 (OCH₃), 2.7 (CH₂)
Pharmacokinetic and Industrial Relevance
  • Agricultural vs. Pharmaceutical Use : Chlorinated triazoles (e.g., etaconazole) dominate agriculture due to their environmental persistence, while the target compound’s ester group aligns with pharmaceuticals requiring controlled metabolism .
  • Solubility and Bioavailability : The acetate group may improve aqueous solubility over chlorinated analogs, favoring oral or injectable formulations. However, hydrolysis could shorten half-life compared to ether-linked dioxolanes .

Biological Activity

[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate is a synthetic compound that incorporates a triazole moiety known for its diverse biological activities. The compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C11H10N4O3
  • Molecular Weight : 246.22 g/mol
  • IUPAC Name : [2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate
  • Canonical SMILES : CC(=O)OC1=CC=C(C=C1)C(=O)NN2C=NN=C2

The biological activity of [2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate is largely attributed to its triazole ring, which facilitates interactions with various biological targets through hydrogen bonding and coordination with metal ions. This interaction can lead to enzyme inhibition and receptor binding, making it a versatile candidate in drug development.

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. In a study evaluating its antibacterial effects, it was found to inhibit the growth of Gram-positive bacteria such as Streptococcus mutans and Staphylococcus aureus, while showing lesser activity against Gram-negative bacteria like Escherichia coli .

Bacterial Strain Zone of Inhibition (mm)
Streptococcus mutans (G+)15
Staphylococcus aureus (G+)12
Escherichia coli (G-)8

Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of triazole-based compounds and evaluated their biological activities. Among these derivatives, [2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate was tested for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The results indicated that the compound could serve as a lead for developing new treatments for conditions such as Alzheimer's disease.

Study 2: Antiviral Properties

Another investigation focused on the antiviral potential of triazole derivatives. Compounds similar to [2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate were evaluated for their ability to inhibit viral replication. The results showed promising activity against certain viruses, suggesting that this class of compounds could be further explored for antiviral drug development .

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